N-(Pentan-3-yl)thietan-3-amine (CAS 1882558-33-9): A Next-Generation Sp3-Rich Pharmacophore Building Block
N-(Pentan-3-yl)thietan-3-amine (CAS 1882558-33-9): A Next-Generation Sp3-Rich Pharmacophore Building Block
Executive Summary
Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic structures toward highly three-dimensional, sp3-rich frameworks that offer superior metabolic stability, higher solubility, and improved receptor fit[1]. Among the leading scaffolds driving this transition are four-membered heterocyclic rings. While oxetanes and azetidines have seen widespread validation, thietanes remain a critically overlooked but highly potent class of building blocks[2].
N-(Pentan-3-yl)thietan-3-amine (CAS 1882558-33-9, Formula: C8H17NS, MW: 159.29) is a specialized secondary amine featuring a thietane core coupled to a bulky 3-pentyl group[3]. This in-depth technical guide explores the structural rationale, physicochemical profile, and validated synthetic integration strategies for this unique compound, empowering researchers to leverage it in sophisticated drug discovery campaigns.
Molecular Architecture & Rationale
The structure of N-(Pentan-3-yl)thietan-3-amine (SMILES: CCC(CC)NC1CSC1) provides two distinct vectors for pharmacological optimization:
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The Thietane Core (S-Heterocycle): The sulfur atom in the four-membered ring imparts a distinct electronic profile compared to oxygen (oxetane) or nitrogen (azetidine). It offers polarizability and serves as a weak hydrogen bond acceptor[4]. Crucially, the sulfur can be stereoselectively oxidized to a sulfoxide or fully oxidized to a 1,1-dioxide (sulfone), allowing medicinal chemists to radically increase the polarity and alter the compound's LogD without expanding its spatial footprint[5].
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The 3-Pentyl (Pentan-3-yl) Substituent: Appending the symmetrical, branched 3-pentyl group to the nitrogen creates an intensely sterically shielded secondary amine. The dual ethyl branches flanking the alpha-carbon introduce a protective lipophilic pocket that heavily restricts enzymatic access by Cytochrome P450 enzymes. This structural nuance actively prevents rapid N-dealkylation, a common metabolic liability in simpler N-alkylated aliphatic amines. Furthermore, the steric bulk predictably modulates the basic pKa of the amine, optimizing membrane permeability in central nervous system (CNS) applications.
Fig 1: Physicochemical property modulation via the 3-pentyl substitution.
Comparative Physicochemical Profiling
To justify the selection of the thietane building block over traditional alternatives, it is essential to compare the inherent properties of four-membered heterocycles. The table below summarizes the quantitative differences between the core motifs.
| Property Parameter | Thietane Core | Oxetane Core | Azetidine Core |
| Heteroatom | Sulfur | Oxygen | Nitrogen |
| Polar Surface Area (Ų) | ~25.3 (S) | ~9.2 (O) | ~12.0 (NH) |
| Oxidation States | Thioether, Sulfoxide, Sulfone | Ether only | Amine, Amide |
| Lipophilicity (LogP contribution) | +0.4 | -0.3 | -0.1 |
| H-Bond Capability | Weak Acceptor | Strong Acceptor | Donor/Acceptor |
| Stability Liability | Oxidative clearance (tunable) | Acidic ring-opening[6] | Basic pKa related |
Data synthesis reflects typical baseline behaviors of un-substituted cores modeled in medicinal chemistry software suites.
The thietane core's mild lipophilicity (+0.4 LogP) makes it highly synergistic with the 3-pentyl group when targeting hydrophobic sub-pockets in kinases or GPCRs. If the resulting lead compound exhibits poor aqueous solubility, the thioether can be oxidized downstream to the sulfone, drastically reducing the LogP while maintaining the rigid sp3 geometry[5].
Validated Synthetic Methodologies
Integrating N-(Pentan-3-yl)thietan-3-amine into a drug scaffold requires robust, self-validating synthetic protocols. The bulkiness of the secondary amine can complicate traditional C-N bond formation, necessitating optimized catalytic conditions.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Couple N-(Pentan-3-yl)thietan-3-amine to an aryl halide core. Causality & Rationale: The steric demand of the 3-pentyl group creates an energetically prohibitive transition state for standard SNAr reactions. A Pd-catalyzed approach overcomes this activation energy barrier. The bidentate ligand BINAP is deliberately chosen; its strong coordination to the palladium center effectively prevents the "soft" thietane sulfur from poisoning the catalyst, a frequent failure mode in thioether cross-couplings[7].
Step-by-Step Procedure:
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Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, charge the target aryl bromide (1.0 eq) and N-(Pentan-3-yl)thietan-3-amine (1.2 eq).
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Base Addition: Add Sodium tert-butoxide (1.5 eq) as the bulk base.
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Catalyst Loading: Quickly introduce Pd2(dba)3 (0.02 eq) and BINAP (0.04 eq).
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Solvation: Suspend the solid reagents in anhydrous Toluene to achieve a 0.2 M concentration.
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Coupling: Seal the vessel, heat the reaction to 90°C, and stir vigorously for 12 hours. Monitor the consumption of the aryl halide via LC-MS[7].
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Workup & Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a Celite pad to remove precipitated palladium black and inorganic salts. Concentrate the filtrate and purify the target aryl-amine using flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: S-Oxidation to the 1,1-Dioxide (Sulfone) Bioisostere
Objective: Oxidize the thietane thioether to yield a highly polar, rigid sulfone[2]. Causality & Rationale: Transitioning the scaffold to a thietane 1,1-dioxide dramatically increases the polar surface area and creates an exceptionally strong hydrogen bond acceptor. Utilizing a catalytic tungstate system with hydrogen peroxide provides a highly selective, "green" oxidation profile, avoiding the generation of toxic organic acid byproducts inherent to mCPBA protocols[8].
Step-by-Step Procedure:
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Solvation: Dissolve the N-(Pentan-3-yl)thietan-3-amine derivative (1.0 eq) in Ethyl Acetate (0.4 M concentration)[8].
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Phase Transfer Catalysis: Add sodium tungstate dihydrate (0.05 eq) and tetrabutylammonium hydrogensulfate (0.08 eq) to the solution.
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Thermal Control: Submerge the reaction vessel in an ice-water bath to cool the solution to 0°C. Self-validation step: Do not proceed until internal temp is verified, preventing uncontrolled thermal runaway upon peroxide addition.
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Oxidation: Add hydrogen peroxide (30% w/w aqueous, 7.5 eq) dropwise over 15 minutes to control the exotherm[8].
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Reaction: Remove the ice bath, warm the biphasic mixture to room temperature, and stir for 3–4 hours. Monitor via LC-MS to ensure the intermediate sulfoxide is fully pushed to the sulfone.
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Quench & Workup: Terminate the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize residual peroxides. Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Fig 2: Synthetic divergence of the thietane scaffold during lead optimization.
Conclusion
The integration of N-(Pentan-3-yl)thietan-3-amine into medicinal chemistry libraries represents a highly strategic approach to navigating the multi-parameter optimization challenges inherent in modern drug discovery. By fusing the spatial novelty of the thietane ring with the profound steric shielding of the 3-pentyl group, scientists can access novel chemical space with built-in resistance to N-dealkylation. Through validated methodologies like optimized Buchwald-Hartwig couplings and targeted S-oxidations, this building block is primed to yield the next generation of metabolically robust, architecturally distinct therapeutics.
References[3] Title: N-(pentan-3-yl)thietan-3-amine - Advanced ChemBlocks
Source: achemblock.com URL: 7] Title: A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines Source: benchchem.com URL: 5] Title: Thiétane 1,1-dioxyde - Chem-Impex Source: chemimpex.com URL: 4] Title: Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF Source: researchgate.net URL: 1] Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: acs.org URL: 6] Title: Oxetanes in Drug Discovery Campaigns - Semantic Scholar Source: semanticscholar.org URL: 2] Title: Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery Source: chemrxiv.org URL: 8] Title: EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same Source: google.com URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. N-(pentan-3-yl)thietan-3-amine 97% | CAS: 1882558-33-9 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents [patents.google.com]
